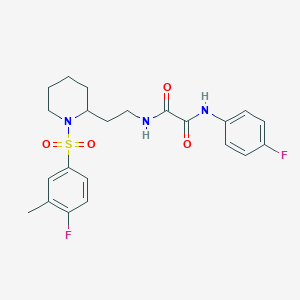

![molecular formula C12H13NO3 B2725976 N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide CAS No. 2034417-74-6](/img/structure/B2725976.png)

N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

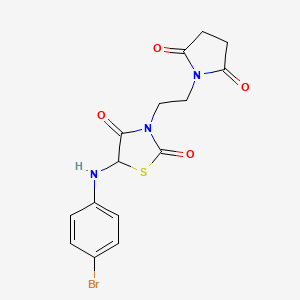

N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide is a synthetic compound that belongs to the class of furan-derived amides. It contains a total of 30 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, and 1 secondary amide (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 30 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, and 1 secondary amide (aromatic) .Scientific Research Applications

Novel Antiprotozoal Agents

Research has identified derivatives of furan compounds as potent antiprotozoal agents. A study highlighted the synthesis of compounds with strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, indicating their potential as therapeutic agents against diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Electrochemistry in Biofuel Production

Electrocatalytic hydrogenation of furfurals, including derivatives of furan, has been explored as a method for biofuel generation. This approach demonstrates the potential of furan derivatives in the sustainable production of liquid fuels, highlighting their role in the storage of electric energy (Nilges & Schröder, 2013).

Influenza Virus Inhibition

Furan-carboxamide derivatives have been investigated for their inhibitory effects on the lethal H5N1 influenza A virus. This research underscores the pharmaceutical applications of these compounds, with specific derivatives showing promising antiviral activities (Yongshi et al., 2017).

Catalytic Reduction in Biomass Conversion

Studies on the catalytic reduction of biomass-derived furanic compounds with hydrogen emphasize the role of these reactions in producing valuable chemicals from renewable resources. This research is pivotal for the development of sustainable chemical processes (Nakagawa, Tamura, & Tomishige, 2013).

Combustion Characteristics of Furan Derivatives

The combustion chemistry and flame structure of furan derivatives, including 2,5-dimethylfuran, have been extensively studied to evaluate their potential as biofuels. This research provides insight into the fundamental combustion properties of these compounds, contributing to the development of alternative fuels (Tran et al., 2014).

properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h3-5,7H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPUIYOMMTZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2725894.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2725896.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)

![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile](/img/structure/B2725910.png)

![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)

![N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)

![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)